8,9-Dehydroestrone sodium sulfate
CAS No.: 61612-83-7
Cat. No.: VC21352523
Molecular Formula: C18H19O5S Na
Molecular Weight: 370.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 61612-83-7 |
---|---|
Molecular Formula | C18H19O5S Na |
Molecular Weight | 370.4 g/mol |
IUPAC Name | sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
Standard InChI | InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1 |
Standard InChI Key | LLUMKBPKZHXWDL-AKXYIILFSA-M |
Isomeric SMILES | C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES | CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES | CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Appearance | White to pale yellow solid |
Chemical Identity and Structure
8,9-Dehydroestrone sodium sulfate is a steroidal estrogen closely related to equilin, equilenin, and estradiol. It exists as the 3-sulfate ester sodium salt and constitutes a minor component of conjugated estrogens such as Premarin . The compound functions as an important active metabolite of 8,9-dehydroestrone, analogous to the conversion of estrone or estrone sulfate into estradiol .
Basic Chemical Properties
The compound's fundamental chemical properties are summarized in the following table:
Property | Information |
---|---|
Chemical Name | 8,9-Dehydroestrone sodium sulfate |
CAS Number | 61612-83-7 |
Molecular Formula | C₁₈H₁₉NaO₅S |
Molecular Weight | 370.4 g/mol |
IUPAC Name | sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
Alternate CAS (Free acid) | 63088-90-4 |
Physical State | Neat solid |
This steroid derivative features a characteristic dehydrogenated structure at the 8,9 position, which distinguishes it from other estrone derivatives and contributes to its unique biological activities .
Structural Information
The molecular structure of 8,9-Dehydroestrone sodium sulfate is characterized by a tetracyclic core typical of steroidal compounds, with a specific dehydrogenation at the 8,9 position. This structural feature impacts its receptor binding and consequent biological activities .
The compound can be represented by the following SMILES notation:
[Na+].C[C@]12CCC3=C(CCc4cc(OS(=O)(=O)[O-])ccc34)[C@@H]1CCC2=O
Biochemical Significance
8,9-Dehydroestrone sodium sulfate demonstrates considerable biochemical importance, particularly in relation to estrogen metabolism and signaling pathways.
Role in Estrogen Metabolism
As a significant estrogen metabolite, 8,9-Dehydroestrone sodium sulfate functions as a precursor that undergoes enzymatic conversion to estrone and estradiol, two vital endogenous estrogens that regulate various physiological processes . This metabolic pathway is crucial for maintaining hormonal balance and supporting estrogen-dependent functions throughout the body .
Physiological Effects
The compound's physiological effects are diverse and include:
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Regulation of lipid, carbohydrate, and protein metabolism
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Involvement in fertility mechanisms
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Contribution to bone metabolism
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Impact on cardiovascular health
These multifaceted actions highlight the compound's significance in maintaining physiological homeostasis and supporting critical bodily functions across various systems .
Pharmacological Applications
8,9-Dehydroestrone sodium sulfate has several important applications in clinical and research settings.
Diagnostic Applications
The compound serves as a significant biomarker for the diagnosis of adrenal and ovarian tumors, playing a vital role in endocrine disorder detection . Additionally, it functions as an intermediate compound in the synthesis of estrone and estradiol, further enhancing its diagnostic utility .
Therapeutic Uses
In therapeutic contexts, 8,9-Dehydroestrone sodium sulfate is utilized for monitoring the effectiveness of hormone replacement therapy in postmenopausal women . Its presence in conjugated estrogen products like Premarin underscores its clinical relevance in treating symptoms associated with estrogen deficiency .
Research Applications
The compound has substantial research applications across multiple scientific disciplines:
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Used as a reference compound in studies of estrogenic activity and metabolism
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Employed in biological research investigating effects on cellular processes and hormone regulation
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Studied for potential applications in hormone replacement therapy for postmenopausal women
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Utilized in investigations of estrogen mechanisms and their impacts on fertility, bone metabolism, and cardiovascular health
Chemical Reactions and Synthesis
8,9-Dehydroestrone sodium sulfate participates in various chemical reactions that are relevant to both its physiological functions and laboratory applications.
Primary Reaction Pathways
The compound undergoes several significant chemical reactions, including:
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Oxidation reactions: Conversion to 8,9-dehydro-17β-estradiol through oxidation processes
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Reduction reactions: Reversal of oxidation to restore original form
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Substitution reactions: Replacement of functional groups with potential alterations in biological activity
These reaction pathways are essential for both the compound's metabolic processing in vivo and its transformation in research settings.
Synthesis Approaches
The preparation of 8,9-Dehydroestrone sodium sulfate typically involves extraction and purification processes. One common method includes the isolation of conjugated estrogens from pregnant mares' urine, followed by the specific isolation of 8,9-Dehydroestrone components and subsequent sulfation and salt formation. This approach represents a traditional method for obtaining the compound for research and pharmaceutical applications.
Research Findings
Scientific research has revealed several important findings regarding the biological activities and therapeutic potential of 8,9-Dehydroestrone sodium sulfate.
Bone Health Studies
A pivotal study examined the effects of this compound on bone mineral density in postmenopausal women. Results indicated significant improvements in bone density parameters, suggesting potential applications in osteoporosis prevention and treatment. These findings highlight the compound's relevance in addressing age-related bone health concerns that disproportionately affect postmenopausal women.
Comparative Studies
When compared to structurally similar compounds, 8,9-Dehydroestrone sodium sulfate demonstrates unique characteristics:
Compound | Key Differences |
---|---|
Equilin | Similar but distinct biological activity profile |
Equilenin | Different pharmacokinetic properties |
Estrone | Broader range of biological effects |
These comparative analyses emphasize the compound's distinct tissue selectivity and pharmacological profile, which may contribute to its specific therapeutic applications and research utility.
Metabolic Pathway Studies
Research has elucidated that 8,9-Dehydroestrone sodium sulfate serves as a precursor that undergoes enzymatic conversion to estrone and estradiol. These conversion processes are critical for the compound's biological activities, as the resulting metabolites act on target tissues to regulate various physiological processes . Understanding these metabolic pathways has enhanced knowledge of estrogen biochemistry and potentially informed therapeutic approaches targeting estrogen-dependent conditions.
Physical and Chemical Properties
The physical and chemical properties of 8,9-Dehydroestrone sodium sulfate contribute significantly to its stability, reactivity, and pharmaceutical applications.
Physical Properties
The compound is typically available as a neat solid with specific storage requirements to maintain stability . Optimal storage conditions include maintaining the compound at -20°C, although it can be shipped at room temperature without significant degradation . These properties influence handling protocols in both research and pharmaceutical settings.
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